molecular formula C23H21N5OS B12025699 4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-30-0

4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025699
CAS No.: 624725-30-0
M. Wt: 415.5 g/mol
InChI Key: BSOJVMQGLYUZAW-LFVJCYFKSA-N
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Description

4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a biphenyl group, a hydrazinyl linkage, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-biphenylcarboxaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a biphenyl group, a hydrazinyl linkage, and a triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

624725-30-0

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-phenylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H21N5OS/c1-2-29-21-14-12-20(13-15-21)22-25-26-23(30)28(22)27-24-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-16,27H,2H2,1H3,(H,26,30)/b24-16+

InChI Key

BSOJVMQGLYUZAW-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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